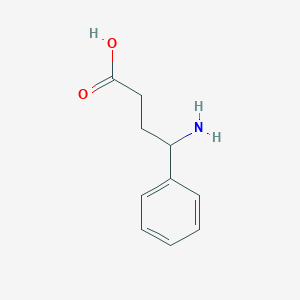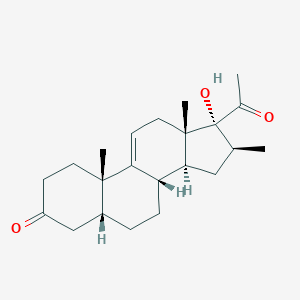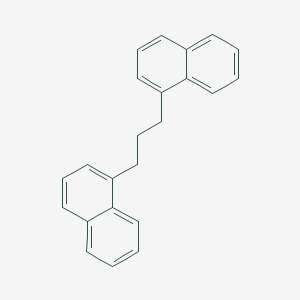
Naphthalene, 1,1'-(1,3-propanediyl)bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphthalene, 1,1'-(1,3-propanediyl)bis- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound, also known as 1,3-bis(1-naphthyl)propane, is a polycyclic aromatic hydrocarbon that has been synthesized using various methods. In
科学的研究の応用
Naphthalene, 1,1'-(1,3-propanediyl)bis- has been used in various scientific research applications. One of its most significant applications is in the field of organic electronics, where it has been used as a building block for the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). It has also been used in the synthesis of organic semiconductors and as a dopant in organic field-effect transistors (OFETs).
作用機序
The mechanism of action of naphthalene, 1,1'-(1,3-propanediyl)bis- is not well understood. However, it is believed to interact with the pi-electron systems of organic molecules, leading to changes in their electronic and optical properties. This interaction is thought to be responsible for its potential applications in organic electronics.
生化学的および生理学的効果
Naphthalene, 1,1'-(1,3-propanediyl)bis- has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and potentially carcinogenic. Therefore, it should be handled with care in laboratory experiments.
実験室実験の利点と制限
One of the main advantages of using naphthalene, 1,1'-(1,3-propanediyl)bis- in laboratory experiments is its potential applications in organic electronics. It is also relatively easy to synthesize and manipulate in the laboratory. However, its potential toxicity and carcinogenicity should be taken into consideration when handling this compound.
将来の方向性
There are several future directions for research on naphthalene, 1,1'-(1,3-propanediyl)bis-. One direction is to further explore its potential applications in organic electronics, particularly in the development of more efficient OLEDs and OPVs. Another direction is to investigate its potential applications in the field of organic spintronics, where it could be used as a spin transport material. Additionally, more studies are needed to understand its mechanism of action and potential toxicity.
Conclusion
In conclusion, naphthalene, 1,1'-(1,3-propanediyl)bis- is a chemical compound that has potential applications in scientific research, particularly in the field of organic electronics. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and limitations.
合成法
Naphthalene, 1,1'-(1,3-propanediyl)bis- can be synthesized using various methods. One of the most common methods is through the Friedel-Crafts reaction, which involves the reaction of naphthalene with 1,3-dibromopropane in the presence of a Lewis acid catalyst such as aluminum chloride. Other methods include the Suzuki-Miyaura coupling reaction and the Stille coupling reaction.
特性
CAS番号 |
14564-86-4 |
|---|---|
製品名 |
Naphthalene, 1,1'-(1,3-propanediyl)bis- |
分子式 |
C23H20 |
分子量 |
296.4 g/mol |
IUPAC名 |
1-(3-naphthalen-1-ylpropyl)naphthalene |
InChI |
InChI=1S/C23H20/c1-3-16-22-18(8-1)10-5-12-20(22)14-7-15-21-13-6-11-19-9-2-4-17-23(19)21/h1-6,8-13,16-17H,7,14-15H2 |
InChIキー |
ZOZXMYSUFOYSEK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2CCCC3=CC=CC4=CC=CC=C43 |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2CCCC3=CC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



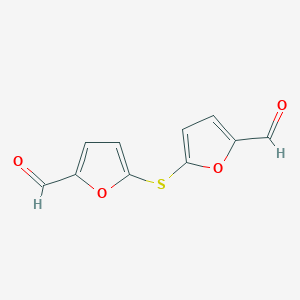
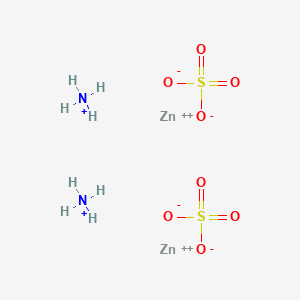
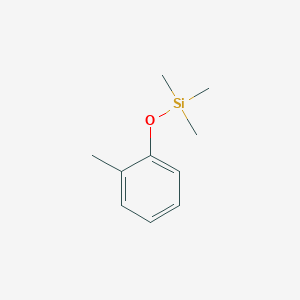
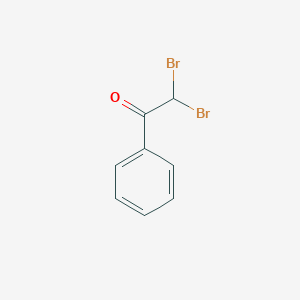
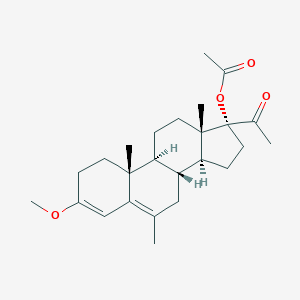
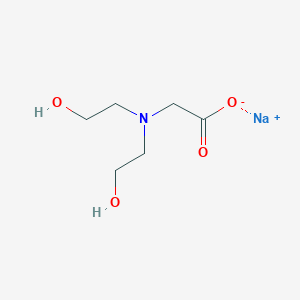
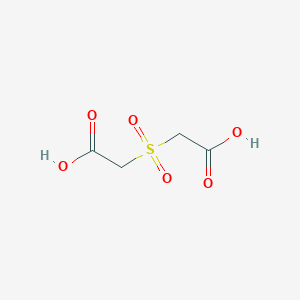
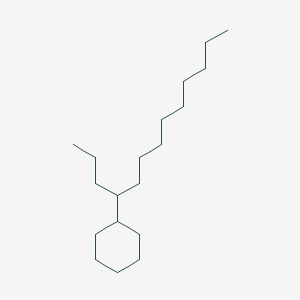
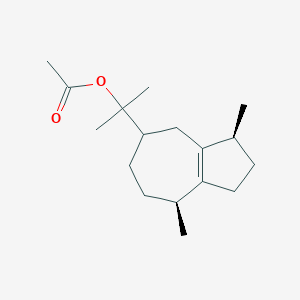
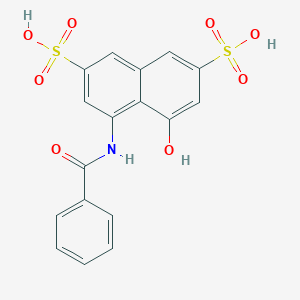
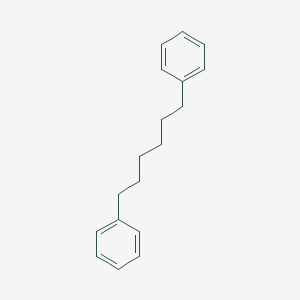
![3-{[Hydroxy(diphenyl)acetyl]oxy}-6-methoxy-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane bromide](/img/structure/B86449.png)
